molecular formula C19H19N3OS B2895542 N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide CAS No. 881076-96-6

N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide

Cat. No.: B2895542
CAS No.: 881076-96-6
M. Wt: 337.44
InChI Key: QOOHBPPGPCBGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and biological research. Quinoxalines, the core structural motif of this compound, are nitrogen-containing heterocycles known for their diverse pharmacological profiles . Researchers are exploring this specific compound for its potential as a key intermediate or active compound in the development of novel therapeutic agents. The structure-activity relationship of quinoxaline analogues suggests potential for targeting various biological pathways . The molecular structure, which incorporates a quinoxaline core linked via a thioacetamide bridge to an N-(2-ethylphenyl) group, is designed for interaction with specific enzymatic targets. This compound is provided exclusively For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-3-14-8-4-5-9-15(14)21-18(23)12-24-19-13(2)20-16-10-6-7-11-17(16)22-19/h4-11H,3,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOHBPPGPCBGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide typically involves the reaction of 2-ethylphenylamine with 3-methylquinoxaline-2-thiol in the presence of an appropriate acylating agent. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or ethanol.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide typically involves reactions that utilize quinoxaline derivatives as key intermediates. The compound can be synthesized through a series of steps involving the reaction of 3-methylquinoxaline-2(1H)-thione with appropriate acylating agents. This method allows for the introduction of various substituents, enhancing the compound's biological activity.

Table 1: Synthetic Pathways

StepReagents/ConditionsProduct
13-methylquinoxaline-2(1H)-thione + Acetic anhydrideN-(2-ethylphenyl)-2-(3-methylquinoxalin-2-ylthio)acetamide
2Reaction with aminesN-Alkyl derivatives

This compound exhibits a range of biological activities, making it a candidate for drug development.

Antitumor Activity

Research indicates that quinoxaline derivatives, including this compound, demonstrate significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Antibacterial Properties

The compound has also been tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, certain derivatives exhibited comparable efficacy to established antibiotics like tobramycin against Staphylococcus aureus and Bacillus subtilis . The structure–activity relationship (SAR) studies indicate that modifications to the quinoxaline moiety can enhance antibacterial potency.

Antioxidant and Anti-inflammatory Effects

Beyond its antibacterial and antitumor properties, this compound has shown potential as an antioxidant and anti-inflammatory agent. These effects are crucial in mitigating oxidative stress-related diseases and inflammatory conditions .

Case Studies

Case Study 1: Antitumor Efficacy
A series of experiments were conducted to evaluate the anticancer activity of this compound derivatives against liver carcinoma cell lines (HepG2). The results indicated IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating significant cytotoxicity compared to the reference drug doxorubicin .

Case Study 2: Antibacterial Screening
In a comparative study, various synthesized quinoxaline derivatives were screened against multiple bacterial strains. Compounds derived from this compound showed inhibition zones similar to conventional antibiotics, indicating their potential as new antibacterial agents .

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Affecting Cellular Pathways: Influencing various cellular processes, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with key analogs from the evidence, focusing on structural features and biological activity:

Compound Name Core Structure Key Substituents Biological Activity (IC50 or Inhibition) Reference
N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide Quinoxaline 3-methyl, 2-ethylphenyl Not reported in evidence
N-(4-phenoxyphenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide (24) Triazinoindole 5-methyl, 4-phenoxyphenyl Moderate activity (purity 95%)
Compound 10b (N-(4-bromophenyl)-2-((8-bromo-5-methyltriazinoindol-3-yl)thio)acetamide) Triazinoindole 8-bromo, 5-methyl, 4-bromophenyl IC50 1.52–2 μg/mL (HCT-116, MCF-7)
N-(4-phenoxyphenyl)-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamide Quinoxaline 3-phenyl, 4-phenoxyphenyl Moderate inhibitory action
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene 3-cyano, thiophen-2-yl Intermediate for further studies
Key Observations:
  • Quinoxaline vs. Triazinoindole Cores: Quinoxalines (e.g., target compound) exhibit planar aromatic systems that facilitate intercalation with DNA or enzyme active sites, while triazinoindoles (e.g., compound 24) may offer enhanced π-stacking due to fused heterocyclic rings .
  • Ethyl vs. Phenoxy Groups: The 2-ethylphenyl group in the target compound may improve lipophilicity compared to bulkier phenoxy substituents (e.g., compound 24), favoring membrane penetration . Methyl Groups: The 3-methyl group on the quinoxaline core could stabilize hydrophobic interactions in enzyme binding pockets .

Physicochemical and Toxicological Profiles

  • Lipophilicity: The ethylphenyl group in the target compound likely enhances logP compared to polar cyanothiophene derivatives (e.g., ), improving bioavailability .
  • Toxicity: While cyano-containing acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) have uncharacterized toxicity, the absence of such groups in the target compound may reduce risks .

Biological Activity

N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide is a synthetic compound belonging to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Quinoxaline derivatives exhibit their biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoxaline compounds act as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases and c-MET kinase. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells .
  • Antimicrobial Activity : Quinoxaline derivatives have shown significant antimicrobial properties against various pathogens. The presence of the thio group in this compound may enhance its interaction with microbial targets .
  • Anti-inflammatory Effects : Some studies suggest that quinoxaline compounds can modulate inflammatory pathways, potentially reducing inflammation-related damage in tissues .

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against HCT-116 colon cancer cells, with IC50 values indicating potent inhibitory activity. The compound's mechanism involved triggering apoptosis and inhibiting cell cycle progression.

CompoundCell LineIC50 (µM)Mechanism of Action
1HCT-11612.5Apoptosis induction
2MCF-715.0Cell cycle arrest
3A54910.0Enzyme inhibition (tyrosine kinases)

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several bacterial strains. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications in the quinoxaline structure significantly influenced biological activity. For instance, substituting different groups on the thiol moiety or altering the ethylphenyl group led to variations in potency and selectivity.

  • Thiol Group Substitution : Compounds with simple alkyl substitutions on the thiol group showed enhanced anticancer activity compared to those with bulky groups .
  • Ethyl Phenyl Variants : Variations in the ethyl phenyl group resulted in differing affinities for target enzymes, affecting both antimicrobial and anticancer activities.

Case Studies

Recent case studies have highlighted the therapeutic potential of quinoxaline derivatives:

  • Case Study 1 : A study on a related compound demonstrated a significant reduction in tumor size in xenograft models when treated with a quinoxaline derivative similar to this compound. The study concluded that the compound effectively inhibited tumor growth through apoptosis induction .
  • Case Study 2 : Another investigation focused on the antimicrobial properties of quinoxaline derivatives revealed that this compound showed superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves forming the thioether linkage between the quinoxaline and acetamide moieties. Key steps include:

  • Thioether formation : Reacting 3-methylquinoxaline-2-thiol with α-chloroacetamide derivatives under basic conditions (e.g., NaH in DMF) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
  • Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1H^1H-NMR (e.g., δ 7.2–8.1 ppm for quinoxaline protons) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Key techniques :

  • NMR spectroscopy : Assign peaks for the ethylphenyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.6–3.0 ppm for CH2_2) and quinoxaline protons (δ 7.5–8.3 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion [M+H]+^+ at m/z 365.1 (calculated for C19 _{19}H19 _{19}N3 _3OS) .
  • X-ray crystallography : Resolve stereochemical ambiguities if crystalizable .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in cancer-related pathways?

  • Approach :

  • Enzyme inhibition assays : Test inhibition of thymidylate synthase (TS) using fluorometric assays (e.g., dUMP conversion to dTMP) .
  • Cellular models : Use TS-overexpressing cancer cell lines (e.g., HCT-116) to correlate IC50 _{50} values with TS activity .
  • Docking studies : Perform molecular docking (AutoDock Vina) to identify binding interactions with TS active sites (e.g., hydrogen bonding with Arg50) .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different studies?

  • Troubleshooting :

  • Variable control : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize batch effects .
  • Orthogonal assays : Validate antiproliferative activity via both MTT and clonogenic assays .
  • Metabolic stability : Assess compound degradation in cell media (LC-MS monitoring) to distinguish intrinsic vs. extrinsic activity loss .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • SAR workflow :

  • Systematic substitution : Modify the ethylphenyl (e.g., replace with fluorophenyl) or quinoxaline (e.g., add electron-withdrawing groups) .
  • In vitro screening : Test derivatives against a panel of kinase targets (e.g., EGFR, VEGFR) to identify off-target effects .
  • Pharmacophore modeling : Use Schrödinger’s Phase to map essential features (e.g., thioether bond, planar quinoxaline) .

Q. What experimental designs are suitable for evaluating pharmacokinetic properties?

  • Protocol :

  • Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid using shake-flask method .
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to determine unbound fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.